molecular formula C10H22OS2 B13681258 S-pentyl pentane-1-sulfinothioate CAS No. 84549-06-4

S-pentyl pentane-1-sulfinothioate

Cat. No.: B13681258
CAS No.: 84549-06-4
M. Wt: 222.4 g/mol
InChI Key: UXGUHQNYRZMSQI-UHFFFAOYSA-N
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Description

S-pentyl pentane-1-sulfinothioate is an organosulfur compound with the molecular formula C10H22OS2 It is a member of the sulfinothioate family, which are compounds containing a sulfinothioate functional group (R-S(O)-S-R’)

Preparation Methods

Synthetic Routes and Reaction Conditions

S-pentyl pentane-1-sulfinothioate can be synthesized through the oxidation of disulfides to thiolsulfinates. One method involves the use of hydrogen peroxide and a cyclic seleninate ester catalyst . The reaction typically proceeds under mild conditions, making it suitable for the preparation of thiolsulfinates from a variety of disulfides.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

S-pentyl pentane-1-sulfinothioate undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to form sulfonates.

    Reduction: It can be reduced back to disulfides or thiols.

    Substitution: The sulfinothioate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can react with the sulfinothioate group under appropriate conditions.

Major Products Formed

    Oxidation: Sulfonates.

    Reduction: Disulfides or thiols.

    Substitution: Various substituted sulfinothioates depending on the nucleophile used.

Scientific Research Applications

S-pentyl pentane-1-sulfinothioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organosulfur compounds.

    Biology: It can be used to study the effects of sulfinothioates on biological systems, including their potential as antioxidants.

    Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of S-pentyl pentane-1-sulfinothioate involves its ability to undergo redox reactions. The sulfinothioate group can act as both an oxidizing and reducing agent, depending on the reaction conditions. This dual functionality allows it to interact with various molecular targets and pathways, making it a versatile compound in chemical and biological research.

Comparison with Similar Compounds

Similar Compounds

  • S-methyl methanesulfinothioate
  • S-ethyl ethanesulfinothioate
  • S-propyl propanesulfinothioate

Uniqueness

S-pentyl pentane-1-sulfinothioate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. This makes it distinct from other sulfinothioates with shorter carbon chains, potentially offering different applications and benefits in various fields.

Properties

CAS No.

84549-06-4

Molecular Formula

C10H22OS2

Molecular Weight

222.4 g/mol

IUPAC Name

1-pentylsulfinylsulfanylpentane

InChI

InChI=1S/C10H22OS2/c1-3-5-7-9-12-13(11)10-8-6-4-2/h3-10H2,1-2H3

InChI Key

UXGUHQNYRZMSQI-UHFFFAOYSA-N

Canonical SMILES

CCCCCSS(=O)CCCCC

Origin of Product

United States

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